molecular formula C7H14N2O B11922979 3-Propylazetidine-1-carboxamide

3-Propylazetidine-1-carboxamide

Cat. No.: B11922979
M. Wt: 142.20 g/mol
InChI Key: ASFUJRYWRTWGEU-UHFFFAOYSA-N
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Description

3-Propylazetidine-1-carboxamide is a nitrogen-containing heterocyclic compound It is characterized by a four-membered azetidine ring with a propyl group attached to the nitrogen atom and a carboxamide group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylazetidine-1-carboxamide typically involves the reaction of azetidine with propylamine and a carboxylating agent. One common method is the amidation of azetidine with propylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Microwave-assisted synthesis is another method that can be employed to accelerate the reaction rate and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Propylazetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the propyl group or the carboxamide group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to introduce halogen atoms, which can then be substituted by nucleophiles.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Propylazetidine-1-amine.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-Propylazetidine-1-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Propylazetidine-1-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group at the second position.

    N-propylazetidine-2-carboxamide: Similar structure but with the carboxamide group at the second position.

    Azetidine-3-carboxamide: A compound with the carboxamide group at the third position.

Uniqueness: 3-Propylazetidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its four-membered ring structure provides significant ring strain, making it more reactive compared to larger ring systems .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-propylazetidine-1-carboxamide

InChI

InChI=1S/C7H14N2O/c1-2-3-6-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)

InChI Key

ASFUJRYWRTWGEU-UHFFFAOYSA-N

Canonical SMILES

CCCC1CN(C1)C(=O)N

Origin of Product

United States

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